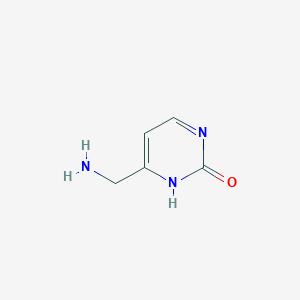![molecular formula C7H12N4 B7968922 3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968922.png)
3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical entity with specific properties and applications. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products.
Applications De Recherche Scientifique
The compound “3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on living organisms and cellular processes.
Medicine: The compound could have potential therapeutic applications, including drug development and disease treatment.
Industry: It may be used in industrial processes, such as the production of materials, chemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of “3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular configurations.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, stability, or biological activity compared to other similar compounds, making it valuable for specific scientific and industrial applications.
Conclusion
The compound “this compound” is a versatile chemical entity with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-6-9-10-7-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZAGYFQJQJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC2=NCCCN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC2=NCCCN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B7968857.png)





![3-Oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7968901.png)
![2-Methylpyrazolo[1,5-a]pyridin-5-amine](/img/structure/B7968908.png)



![3-cyclopropyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968936.png)
![2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968943.png)
